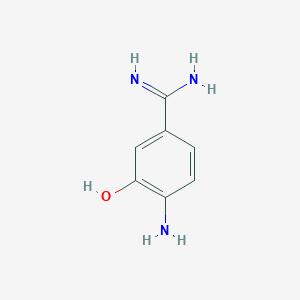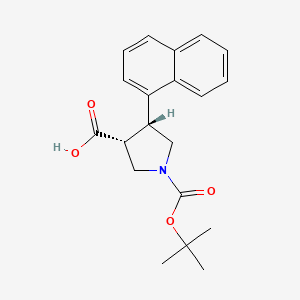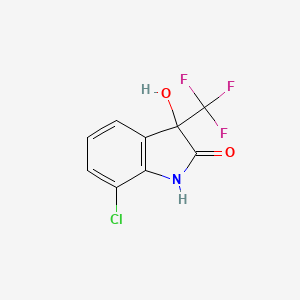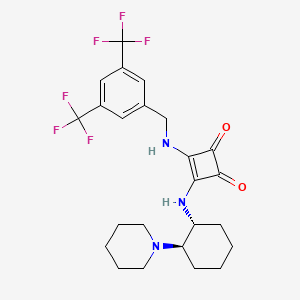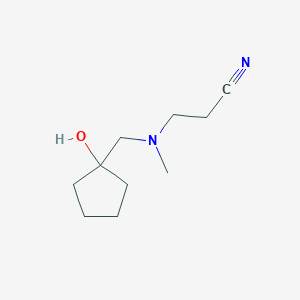![molecular formula C11H12N2O3 B12953491 3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)
3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid is a complex organic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . This compound is a certified reference material and is often used as a pharmaceutical secondary standard . It belongs to the tryptophan family and is typically found in powder form .
Vorbereitungsmethoden
The synthesis of 3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid can be achieved through various synthetic routes. One method involves the conversion of 3-aminoethyl-3-alkyloxindoles to 3a,8a-dialkyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indoles via an addition-cyclization sequence . Another method includes the reaction of the compound with cysteine in 25% trifluoroacetic acid to establish a crosslink between tryptophan and cysteine .
Analyse Chemischer Reaktionen
3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of L- or DL-tryptophan by one molar equivalent of peroxyacetic acid in water at 0-5°C results in a mixture of diastereoisomers of the compound . Common reagents used in these reactions include peroxyacetic acid and trifluoroacetic acid . Major products formed from these reactions include N-formylkynurenine and other diastereoisomeric products .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a certified reference material in pharmaceutical quality control to provide a convenient and cost-effective alternative to pharmacopeia primary standards . Additionally, it is employed in various analytical applications, including pharma release testing, method development for qualitative and quantitative analyses, and food and beverage quality control testing .
Wirkmechanismus
it is known to interact with molecular targets and pathways involved in the oxidation and reduction processes of tryptophan derivatives . Further research is needed to elucidate the specific molecular targets and pathways involved in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid can be compared with other similar compounds such as 1-(3-Indolylmethyl)-1,2,3,4-tetrahydro-b-carboline-3-carboxylic acid, 10-Methoxy-2,3,4,4a,6,6a-hexahydro1benzofuro[3,2-c]indole-5(1H)-carboximidamide hydrochloride, and 7-[(3-Chloro-4-fluoroanilino)carbonyl]amino-1H-indole-2-carboxylic acid . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific use as a pharmaceutical secondary standard and its role in the oxidation and reduction processes of tryptophan derivatives .
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
8b-hydroxy-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indole-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c14-9(15)8-5-11(16)6-3-1-2-4-7(6)12-10(11)13-8/h1-4,8,10,12-13,16H,5H2,(H,14,15) |
InChI-Schlüssel |
JRCODGSPROVDTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2C1(C3=CC=CC=C3N2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


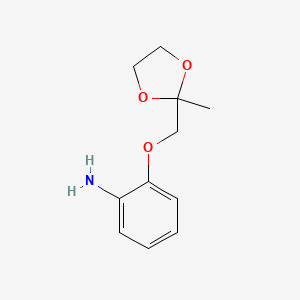
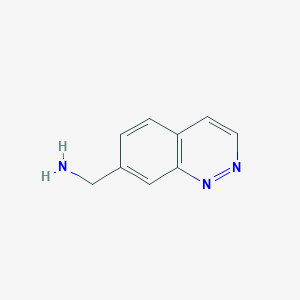
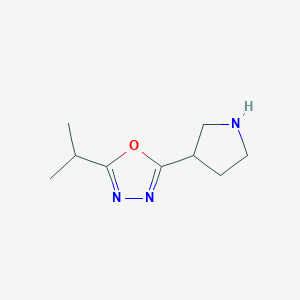

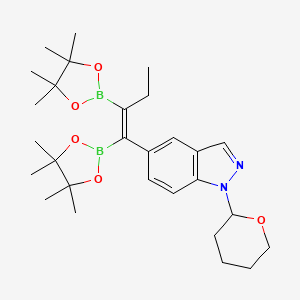
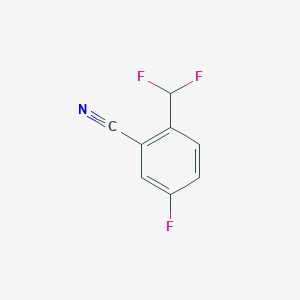
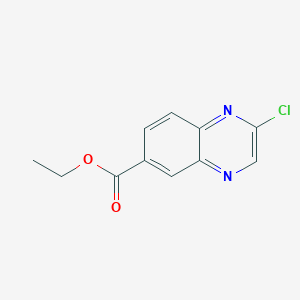
![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
